molecular formula C9H12N2O2 B1273681 5-Amino-2-(dimethylamino)benzoic acid CAS No. 344303-78-2

5-Amino-2-(dimethylamino)benzoic acid

Cat. No. B1273681
CAS RN: 344303-78-2
M. Wt: 180.2 g/mol
InChI Key: OROBFLSZISKPSY-UHFFFAOYSA-N
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Description

5-Amino-2-(dimethylamino)benzoic acid (5-ADB) is an organic compound belonging to the family of amino benzoic acids. It is a white crystalline solid that is soluble in water and has a melting point of around 160°C. 5-ADB has been studied for its biochemical and physiological effects, as well as its potential applications in scientific research.

Scientific Research Applications

Proteomics Research

5-Amino-2-(dimethylamino)benzoic acid is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, identify proteins, and investigate post-translational modifications.

Pharmaceutical Research

In the realm of pharmaceutical research, 5-Amino-2-(dimethylamino)benzoic acid shines as a crucial building block in the synthesis of innovative drug candidates . Its distinct chemical structure and properties enable the development of targeted therapies, addressing a spectrum of health conditions and improving patient outcomes.

Organic Intermediate

5-Amino-2-(dimethylamino)benzoic acid is used as a chemical and organic intermediate . An intermediate is a substance produced during the middle stages of a chemical reaction and is capable of reacting further to produce the desired end product.

Benzylic Substitution Reactions

The compound can participate in benzylic substitution reactions . These are reactions where a hydrogen atom on a benzene ring’s adjacent (benzylic) carbon is replaced by another group. This property makes it useful in various chemical syntheses.

Free Radical Reactions

5-Amino-2-(dimethylamino)benzoic acid can also participate in free radical reactions . Free radicals are atoms, molecules, or ions with unpaired electrons, making them highly reactive. This reactivity can be harnessed in various chemical reactions and processes.

Research Tool

As a research tool, 5-Amino-2-(dimethylamino)benzoic acid has gained significant interest in scientific research due to its unique properties and potential applications.

properties

IUPAC Name

5-amino-2-(dimethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11(2)8-4-3-6(10)5-7(8)9(12)13/h3-5H,10H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROBFLSZISKPSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384436
Record name 5-amino-2-(dimethylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-(dimethylamino)benzoic acid

CAS RN

344303-78-2
Record name 5-amino-2-(dimethylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-dimethylamino-5-nitro-benzoic acid (200 mg, 0.95 mmol) in methanol (15 ml) was hydrogenated over 10% Pd/C (20 mg) at 30 psi until no further gas uptake was observed. The reaction mixture was then filtered over celite and the filtrate evaporated to yield the crude product. Recrystallisation using pet. ether yielded 5-amino-2-dimethylamino-benzoic acid (110 mg, 70%).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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